molecular formula C7H14ClN3 B15049129 ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1209417-66-2

ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B15049129
CAS No.: 1209417-66-2
M. Wt: 175.66 g/mol
InChI Key: NHHVJPXTDMTWOP-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The specific structure allows for interactions with various biological targets, making it a valuable compound for further research.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, influencing various physiological processes:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access. This property is crucial in targeting diseases related to enzyme dysfunctions.
  • Receptor Modulation : this compound can bind to receptors, potentially altering signal transduction pathways that affect cellular responses.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that pyrazole derivatives often demonstrate broad-spectrum antibacterial activity. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria .
CompoundActivityMIC (µM)
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amineAntibacterial50
Other Pyrazole DerivativeAntibacterial75
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, indicating potential use as an anti-inflammatory agent.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Study : A study conducted on various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study reported that the compound displayed a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. aureus, suggesting its effectiveness in combating bacterial infections .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a mechanism through which this compound may exert its effects in inflammatory conditions.

Research Findings

Recent studies have also explored the broader implications of this compound in drug development:

  • Therapeutic Applications : Ongoing research aims to identify specific therapeutic applications for this compound, particularly in treating conditions related to inflammation and infection .

Properties

CAS No.

1209417-66-2

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-3-8-4-7-5-9-10(2)6-7;/h5-6,8H,3-4H2,1-2H3;1H

InChI Key

NHHVJPXTDMTWOP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C.Cl

Origin of Product

United States

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